[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride
Overview
Description
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O2 and a molecular weight of 317.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with pyridine-3-methanol under specific conditions to form the intermediate compound. This intermediate is then subjected to reductive amination using suitable reducing agents to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of
Biological Activity
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride is a synthetic compound with notable potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic implications, supported by relevant data and case studies.
- Molecular Formula : C14H18Cl2N2O2
- Molecular Weight : 317.2 g/mol
- IUPAC Name : this compound
- CAS Number : 1334146-57-4
Synthesis
The synthesis of this compound typically involves:
- Reaction of 3-methoxy-4-hydroxybenzaldehyde with pyridine-3-methanol to form an intermediate.
- Reductive amination using reducing agents to yield the final compound .
Anticancer Potential
Recent studies have highlighted the compound's anticancer properties, particularly against triple-negative breast cancer (TNBC). The compound demonstrated:
- IC50 values indicating strong inhibitory effects on cell proliferation, with values as low as 0.126 μM in MDA-MB-231 TNBC cell lines.
- A favorable selectivity index, showing a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, suggesting potential for targeted therapy .
The compound's mechanism appears to involve:
- Inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer metastasis.
- Induction of apoptosis in cancer cells, as evidenced by increased levels of caspase 9 in treated samples .
Safety Profile
In vivo studies conducted on Kunming mice indicated:
- No acute toxicity at doses up to 2000 mg/kg.
- A favorable pharmacokinetic profile with a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% .
Data Tables
Biological Activity | IC50 (μM) | Selectivity Index | Toxicity (mg/kg) |
---|---|---|---|
MDA-MB-231 (TNBC) | 0.126 | 19 | >2000 |
MCF10A (non-cancer) | >240 |
Case Studies
- Study on Anticancer Efficacy :
- Safety Evaluation :
Properties
IUPAC Name |
[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.2ClH/c1-17-14-7-11(8-15)4-5-13(14)18-10-12-3-2-6-16-9-12;;/h2-7,9H,8,10,15H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKJMXCMMBTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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